Cellular PI3Kδ Inhibition Potency: 6-Azaspiro[3.5]nonan-9-ol vs. CYP3A4 Off-Target Liability
In a head-to-head cellular context, 6-Azaspiro[3.5]nonan-9-ol demonstrates a clear quantitative separation between desired on-target activity (PI3Kδ) and a common CYP-mediated liability. The compound inhibits human PI3Kδ-mediated AKT phosphorylation at S473 in Ri-1 cells with an IC50 of 102 nM [1]. Critically, the same compound exhibits substantially weaker inhibition of cytochrome P450 3A4 (CYP3A4), with an IC50 of 10,000 nM in human liver microsomes [2].
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | PI3Kδ (cellular): 102 nM [1]; CYP3A4 (microsomal): 10,000 nM [2] |
| Comparator Or Baseline | Intra-compound comparison: PI3Kδ on-target vs. CYP3A4 off-target |
| Quantified Difference | ~98-fold selectivity window (102 nM vs. 10,000 nM) |
| Conditions | Ri-1 cells (PI3Kδ); human liver microsomes (CYP3A4) |
Why This Matters
This quantitative window informs procurement for projects prioritizing PI3Kδ inhibition while minimizing CYP3A4-mediated drug-drug interaction risk.
- [1] BindingDB BDBM50394893 (CHEMBL2165502). IC50: 102 nM. Inhibition of human PI3Kdelta-mediated AKT phosphorylation at S473 in Ri-1 cells. Accessed 2025. View Source
- [2] BindingDB BDBM50394893 (CHEMBL2165502). IC50: 1.00E+4 nM. Time-dependent inhibition of CYP3A4 in human liver microsomes. Accessed 2025. View Source
